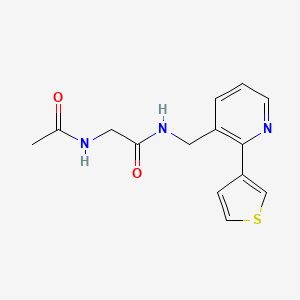
2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Material: The pyridine-thiophene intermediate.
Reaction: Acetylation using acetic anhydride.
Conditions: Base (e.g., pyridine) and solvent (e.g., dichloromethane) at room temperature.
Formation of the Final Compound
Starting Material: The acetylated intermediate.
Reaction: Amidation with 2-aminoacetamide.
Conditions: Coupling reagents (e.g., EDCI, HOBt) and solvent (e.g., DMF) at room temperature.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Catalyst Recycling: Using recyclable palladium catalysts to reduce costs.
Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyridine-Thiophene Intermediate
Starting Materials: 2-bromopyridine and thiophene-3-boronic acid.
Reaction: Suzuki-Miyaura coupling reaction.
Conditions: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene) under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Products: Oxidized derivatives of the thiophene or pyridine rings.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduced forms of the acetamido group or the aromatic rings.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substituted derivatives on the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at 0°C.
Substitution: Bromine in chloroform at room temperature.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of conductive polymers and organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its acetamido group.
Biomolecular Probes: Used in the design of probes for studying biological pathways.
Medicine
Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Chemical Sensors: Utilized in the development of sensors for detecting environmental pollutants.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Binding: The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.
Receptor Modulation: The compound may bind to receptors, altering signal transduction pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
2-acetamido-N-((2-(furan-3-yl)pyridin-3-yl)methyl)acetamide: Similar structure but with a furan ring instead of thiophene.
2-acetamido-N-((2-(pyridin-3-yl)pyridin-3-yl)methyl)acetamide: Contains two pyridine rings.
Uniqueness
Thiophene Ring: Provides unique electronic properties and reactivity.
Pyridine Ring: Enhances binding affinity to biological targets.
Acetamido Group: Contributes to the compound’s solubility and reactivity.
This detailed analysis highlights the synthesis, reactions, applications, and unique features of 2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, showcasing its potential in various scientific and industrial fields.
Properties
IUPAC Name |
2-acetamido-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10(18)16-8-13(19)17-7-11-3-2-5-15-14(11)12-4-6-20-9-12/h2-6,9H,7-8H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYQEPDYLBICQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NCC1=C(N=CC=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(dimethyl-amino)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2452176.png)
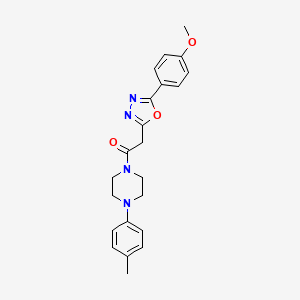
![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2452180.png)
![Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2452182.png)
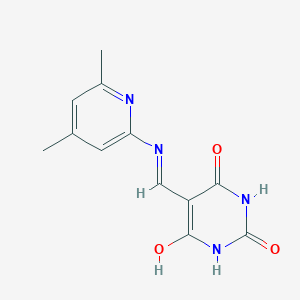
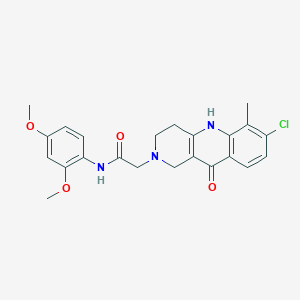
![4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2452185.png)
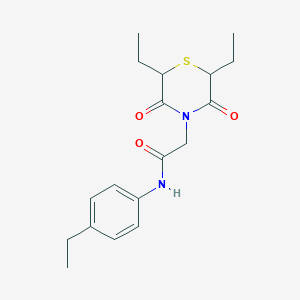
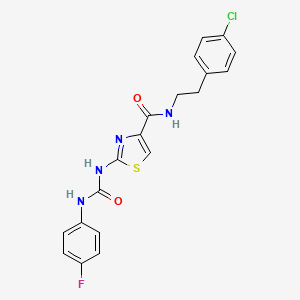
![2-Chloro-5-[3-(pentyloxy)azetidine-1-carbonyl]pyridine](/img/structure/B2452190.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2452192.png)
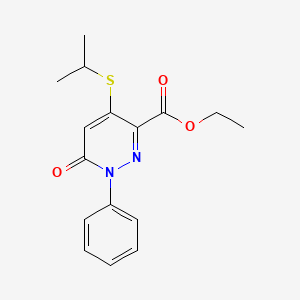
![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2452194.png)
